molecular formula C8H17Cl3Sn B049613 Octyltin trichloride CAS No. 3091-25-6

Octyltin trichloride

Cat. No. B049613
CAS RN: 3091-25-6
M. Wt: 338.3 g/mol
InChI Key: INTLMJZQCBRQAT-UHFFFAOYSA-K
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Patent
US04148814

Procedure details

Following the procedure outlined in Example 1, except that di-n-octyltin dichloride is used in place of dimethyltin dichloride, n-octyl chloride in place of methyl chloride, and trimethylsulfonium chloride in place of trimethylsulfonium iodide, there is obtained n-octyltin trichloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Sn:9]([Cl:19])([Cl:18])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])CCCCCCC.C([Cl:28])CCCCCCC.[Cl-].C[S+](C)C>>[CH2:10]([Sn:9]([Cl:18])([Cl:19])[Cl:28])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Sn](CCCCCCCC)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C[S+](C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)[Sn](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.